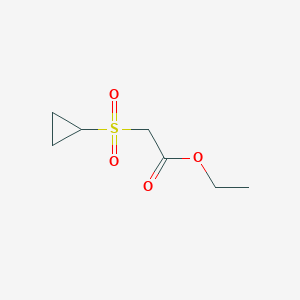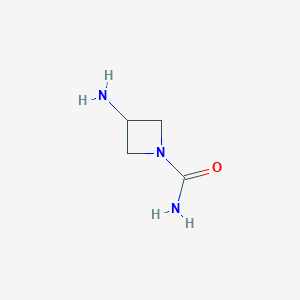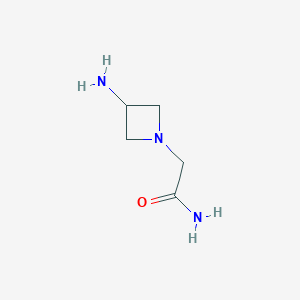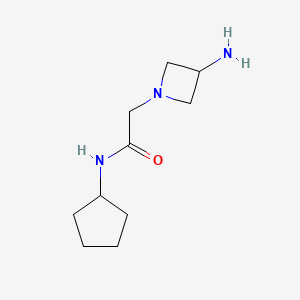
6-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Übersicht
Beschreibung
6-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as “6-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one”, is an organic compound with a wide range of applications in scientific research. It is a thioxo-dihydropyrimidinone derivative, which is a type of heterocyclic compound. It has been extensively studied for its potential in various areas, including synthesis, drug design, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Synthesis with Local Anesthetic and Other Activities : Ranise et al. (1997) described the synthesis of 6-thiosubstituted derivatives of 2,3-dihydropyrimidin-4(1H)-ones, including efforts to evaluate their pharmacological profile. These compounds exhibited increased local anesthetic activity, preserved antiarrhythmic and antiinflammatory activity, but showed no significant platelet antiaggregating activity (Ranise et al., 1997).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Singh et al. (2016) explored thiopyrimidine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, finding that these compounds exhibit high efficiency in corrosion inhibition, acting through adsorption on the metal surface (Singh, Singh, & Quraishi, 2016).
Antitumor Activity
- New Derivatives with Antitumor Activity : Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines. These findings highlight the potential for these compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
- Derivatives as Antimicrobial Agents : Gomha et al. (2018) synthesized [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derivatives, evaluating their antimicrobial activities. Some derivatives showed mild activities, supporting their potential as antimicrobial agents (Gomha et al., 2018).
Anti-inflammatory and Analgesic Activity
- Furochromone Pyrimidine Derivatives : Abu‐Hashem and Youssef (2011) prepared furochromone pyrimidine derivatives showing promising analgesic and anti-inflammatory activities, suggesting their utility in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).
Synthesis and Reactivity
- Ionic Liquids Catalyst for Synthesis : Cahyana et al. (2022) explored the use of l-proline nitrate in ionic liquids for synthesizing pyrimidine derivatives, demonstrating an efficient and environmentally friendly method for producing these compounds (Cahyana, Liandi, & Anwar, 2022).
Antioxidant Activity
- Thiopyrimidine Derivatives as Antioxidants : Akbas et al. (2018) synthesized 4-hydroxyphenyl substituted thiopyrimidine derivatives, showing significant antioxidant activity. These compounds could be valuable in developing therapies targeting oxidative stress-related diseases (Akbas, Ekin, Ergan, & Karakuş, 2018).
Eigenschaften
IUPAC Name |
6-(2-ethoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-8(10)9-7-11(15)14-12(17)13-9/h3-7H,2H2,1H3,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGJSWAAZNCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)




![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)

![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)


![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)


![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)